molecular formula C10H10O3 B119457 3-Benzoylpropionic acid CAS No. 2051-95-8

3-Benzoylpropionic acid

Cat. No.: B119457
CAS No.: 2051-95-8
M. Wt: 178.18 g/mol
InChI Key: KMQLIDDEQAJAGJ-UHFFFAOYSA-N
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Description

3-Benzoylpropionic acid, also known as 4-oxo-4-phenylbutanoic acid, is an organic compound with the molecular formula C10H10O3. It is a white crystalline solid that is soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzoylpropionic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and controlled reaction environments .

Chemical Reactions Analysis

3-Benzoylpropionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

3-Benzoylpropionic acid can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its combination of a benzoyl group and a propionic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-oxo-4-phenylbutanoic acid
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InChI

InChI=1S/C10H10O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
Source PubChem
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InChI Key

KMQLIDDEQAJAGJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
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Molecular Formula

C10H10O3
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DSSTOX Substance ID

DTXSID4062149
Record name Benzenebutanoic acid, .gamma.-oxo-
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Molecular Weight

178.18 g/mol
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Physical Description

Light brown crystalline solid; [Sigma-Aldrich MSDS]
Record name 3-Benzoylpropionic acid
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Vapor Pressure

0.0000973 [mmHg]
Record name 3-Benzoylpropionic acid
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CAS No.

2051-95-8
Record name 3-Benzoylpropionic acid
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Record name Benzoylpropionic acid
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Synthesis routes and methods I

Procedure details

To a mixture of 24.5 g. 3-(m-trifluoromethylbenzoyl) propionic acid (0.10 mole) and 10.1 g. triethylamine (0.10 mole) in 250 ml. of chloroform cooled to 0°C., there is added dropwise 10.8 g. (0.10 mole) of ethyl chloroformate at such a rate that the critical temperature does not exceed 10°C. The reaction is stirred for 2 1/2 hours to obtain the mixed anhydride of 3-benzoylpropionic acid which is then treated with 3.1 g. of methylamine (0.10 mole) in 100 ml. of chloroform. The cooling apparatus is removed and the reaction is stirred for about 20 hours. The chloroform layer is then washed with 50 ml. of water, 100 ml. 1N hydrochloric acid, 100 ml. saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting residue is crystallized from methylene chloride/hexane to give 5-hydroxy-1-methyl-5-(m-trifluoromethylphenyl)pyrrolidone; m.p. 137°-139°C.
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Synthesis routes and methods II

Procedure details

To a mixture of 24.5 g. 3-(m-toluoyl)propionic acid (0.10 mole) and 10.1 g. triethylamine (0.10 mole) in 250 ml. of chloroform cooled to 0°C., there is added dropwise 10.8 g. (0.10 mole) of ethyl chloroformate at such a rate that the critical temperature does not exceed 10°C. The reaction is stirred for 2 1/2 hours to obtain the mixed anhydride of 3-benzoylpropionic acid which is then treated with 3.1 g. of methylamine (0.10 mole) in 100 ml. of chloroform. The cooling apparatus is removed and the reaction is stirred for about 20 hours. The chloroform layer is then washed with 50 ml. of water, 100 ml. 1N hydrochloric acid, 100 ml. saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting residue is crystallized from methylene chloride/hexane to give 5-hydroxy-1-methyl-5-(m-tolyl) pyrrolidone; m.p. 128°-130°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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